
Tetraammineplatinum(II) hydroxide hydrate, (59% Pt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraammineplatinum(II) hydroxide hydrate is an inorganic platinum catalyst. It is generally used as a precursor for the preparation of platinum complexes . The linear formula of this compound is Pt(NH3)4(OH)2·xH2O .
Synthesis Analysis
This compound can be used as a platinum precursor to synthesize Pt/CeO2 catalysts, which are used in water-gas shift reactions .Molecular Structure Analysis
The molecular weight of Tetraammineplatinum(II) hydroxide hydrate is 297.21 (anhydrous basis) . The SMILES string representation is [Pt].N.O .Physical And Chemical Properties Analysis
Tetraammineplatinum(II) hydroxide hydrate has a melting point of 211 °C (dec.) (lit.) . More detailed physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
Hydrothermal Systems and Ore Formation
Hydrothermal fluids' hydration and complexation of metals, including platinum, play a crucial role in the mobility of elements within the Earth's crust, leading to ore deposit formations essential for mining operations. Studies emphasize the "Coordination Chemistry" approach to understand metal transport and deposition in hydrothermal systems. Changes in coordination geometry of metal complexes, influenced by conditions like temperature, pressure, and ligand availability, significantly affect the solubility and fractionation of metals, thereby impacting ore formation processes (Brugger et al., 2016).
Cancer Treatment Research
Research on platinum compounds, including Tetraammineplatinum(II) complexes, has shown promising results in cancer therapy. These compounds exhibit significant activity against human ovarian cancer cell lines, suggesting that bifunctional adducts with DNA may not be essential for their activity. Such findings highlight the potential of new platinum compounds in overcoming the limitations of traditional chemotherapy agents like cisplatin (Huq et al., 2009).
Environmental Management
The review of trace elements in soils, including the behavior and reactions of soil components with trace elements, sheds light on the mobility and retention of such elements, crucial for assessing environmental risks. Platinum, as part of the broader study of trace elements, demonstrates the complex interactions within soil systems that influence the distribution and potential remediation strategies for heavy metals (Shaheen et al., 2013).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Category 1), and may cause respiratory irritation (STOT SE 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
Tetraammineplatinum(II) hydroxide hydrate is primarily used as a precursor for the preparation of platinum complexes . These complexes can interact with various targets depending on the specific complex formed.
Mode of Action
The compound interacts with its targets through the formation of platinum complexes . These complexes can then interact with other molecules, leading to various changes in the target.
Biochemical Pathways
The specific biochemical pathways affected by Tetraammineplatinum(II) hydroxide hydrate depend on the platinum complex formed. One known application is the synthesis of Pt/CeO2 catalysts , which are used in the water-gas shift reaction .
Result of Action
The molecular and cellular effects of Tetraammineplatinum(II) hydroxide hydrate’s action depend on the specific platinum complex formed. In the case of Pt/CeO2 catalysts, they facilitate the water-gas shift reaction .
特性
IUPAC Name |
azanide;platinum(2+);dihydroxide;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2N.5H2O.Pt/h9*1H2;/q4*-1;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNXXSJLNIPAR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.[OH-].[OH-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16N4O5Pt-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azanide;platinum(2+);dihydroxide;trihydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

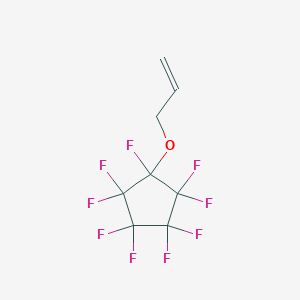
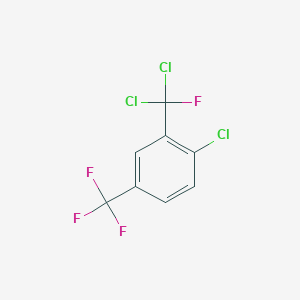



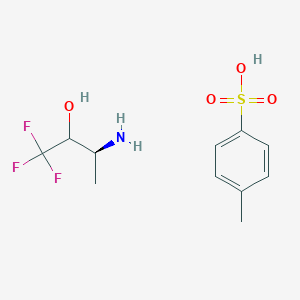
![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)

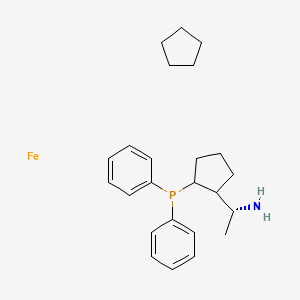

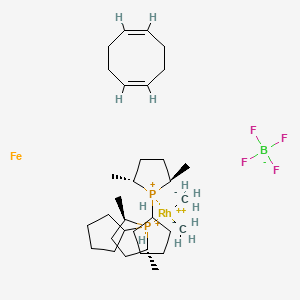

![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)